1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one is a ketone derivative featuring a chloro substituent at the propan-2-one backbone and a 2-ethyl-6-mercaptophenyl group. The mercapto (-SH) and ethyl (-C₂H₅) substituents on the aromatic ring distinguish it from related compounds. Such compounds are typically intermediates in heterocyclic chemistry, particularly for pyrazole and thiazole synthesis .
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(2-ethyl-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-5-4-6-9(14)10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
JMCOIQXRSUCUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)S)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2-ethyl-6-mercaptophenyl)propan-2-one using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include 1-(2-ethyl-6-mercaptophenyl)propan-2-amine.
Oxidation: Products include 1-chloro-1-(2-ethyl-6-sulfonylphenyl)propan-2-one.
Reduction: Products include 1-chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-ol.
Scientific Research Applications
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with nucleophilic sites on target molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting the structure and function of proteins and enzymes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one with analogs from the evidence:
Key Observations:
- Substituent Effects: The mercapto group (-SH) in the target compound is a strong electron-withdrawing group, enhancing acidity and nucleophilic reactivity compared to methoxy (-OCH₃) or hydrazinylidene groups . Trifluoromethylthio (-SCF₃) in increases molar mass and lipophilicity, likely improving metabolic stability in pharmaceutical contexts.
Biological Activity
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a chloro group, a mercapto group, and an ethyl substitution on the phenyl ring, which contribute to its unique reactivity and biological profile. The presence of the mercapto group allows for potential interactions with thiol-containing biomolecules, while the chloro group can participate in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to various derivatives that may exhibit different biological activities.
- Formation of Disulfide Bonds : The mercapto group can form disulfide bonds with other thiols, potentially modulating cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study involving various derivatives showed promising results against pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| 1-Chloro derivative A | 0.22 | Escherichia coli |
| 1-Chloro derivative B | 0.30 | Pseudomonas aeruginosa |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MDA-MB-231). The compound was compared to standard chemotherapeutics like cisplatin.
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| A549 | 15 | Less potent |
| MDA-MB-231 | 20 | Comparable |
The structure–activity relationship (SAR) studies revealed that modifications to the phenyl ring could enhance anticancer activity, suggesting avenues for further development.
Case Studies
Case Study 1: Antimicrobial Screening
In a systematic screening of various derivatives of this compound, researchers found that certain modifications significantly increased antimicrobial efficacy against Staphylococcus epidermidis. The study highlighted the importance of the mercapto group in enhancing biological activity.
Case Study 2: Anticancer Evaluation
A recent evaluation involving the MTT assay on A549 cells indicated that the compound exhibited dose-dependent cytotoxicity, with an IC50 value suggesting moderate potency compared to established chemotherapeutics. This study emphasizes the potential for further optimization through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
